

Application Notes & Protocols for Metformin Quantification

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Compound of Interest

Compound Name: *Dilan*

Cat. No.: *B1604555*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Metformin is a first-line medication for the treatment of type 2 diabetes.[1][2] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.[3][4][5] Accurate quantification of Metformin in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control. These application notes provide detailed protocols for the quantification of Metformin using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Quantification of Metformin by Reverse-Phase HPLC-UV

This method is suitable for the quantification of Metformin in pharmaceutical dosage forms and can be adapted for biological samples with appropriate sample preparation.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

Parameter	Condition
HPLC System	Agilent HPLC with PDA detector or equivalent
Column	ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 μ m)[6]
Mobile Phase	Acetonitrile : 0.01M Sodium dodecyl sulphate (40:60 v/v), pH 5.1[6]
Flow Rate	2.0 mL/min[6]
Detection Wavelength	235 nm[6]
Injection Volume	20 μ L
Column Temperature	Ambient
Run Time	8 minutes[6]

2. Preparation of Standard Solutions:

- Stock Solution (200 μ g/mL): Accurately weigh 20 mg of Metformin hydrochloride and dissolve in 100 mL of methanol.[7]
- Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 μ g/mL to 6 μ g/mL.[6]

3. Sample Preparation (from Tablets):

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Metformin hydrochloride and transfer to a 100 mL volumetric flask.[8]
- Add approximately 75 mL of the mobile phase and sonicate to dissolve.[8]
- Make up the volume to 100 mL with the mobile phase and filter the solution through a 0.45 μ m filter.[8]

- Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the Metformin standard solutions against their corresponding concentrations.
- Determine the concentration of Metformin in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	1-6 µg/mL	[6]
Correlation Coefficient (R ²)	0.9989	[6]
Retention Time	4.152 min	[6]
Limit of Detection (LOD)	0.1 µg/mL	[9]
Limit of Quantitation (LOQ)	0.3 µg/mL	[9]
Mean Percentage Recovery	97.46% - 99.73%	[6]

II. Quantification of Metformin in Human Plasma by LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of Metformin in a complex biological matrix like human plasma.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

Parameter	Condition
LC-MS/MS System	Agilent 1260 Infinity HPLC coupled with Agilent 6460 triple quadrupole MS or equivalent[10]
Column	Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[10]
Mobile Phase A	2 mM Ammonium acetate in water[10]
Mobile Phase B	100% Acetonitrile[10]
Flow Rate	0.35 mL/min[10]
Injection Volume	5 µL[10]
Ionization Mode	Electrospray Ionization (ESI), Positive[10]
MRM Transitions	Metformin: m/z 130.11 → 71.14; Metformin-D6 (IS): m/z 136.1 → 60.2

2. Preparation of Standard and QC Samples:

- Stock Solution (120 µg/mL): Prepare a stock solution of Metformin in 50% methanol-water. [10]
- Calibration Standards: Serially dilute the stock solution and spike into blank human plasma to obtain concentrations ranging from 10 ng/mL to 6,000 ng/mL.[10]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation (from Plasma):

- To 20 µL of plasma sample, add 50 µL of internal standard solution (Metformin-D6, 250 ng/mL).[10]
- Vortex for 2 minutes.
- Add 300 µL of acetonitrile and vortex for 5 minutes to precipitate proteins.[10]
- Centrifuge at 16,000 x g for 10 minutes.[10]

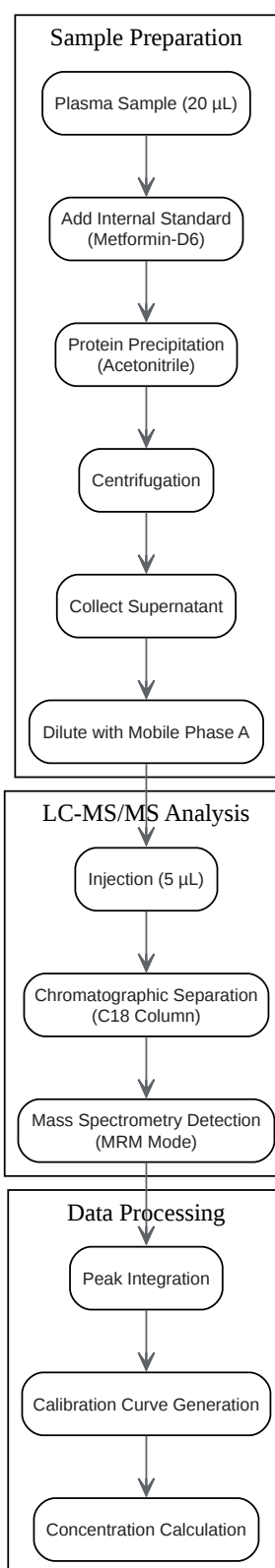
- Transfer the supernatant to an autosampler vial and add 1.0 mL of mobile phase A.[10]
- Inject 5 µL of the diluted supernatant into the LC-MS/MS system.[10]

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	10 - 6,000 ng/mL	[10]
Lower Limit of Quantification (LLOQ)	10 ng/mL	[10]
Intra- and Inter-day Precision (%RSD)	< 15%	
Accuracy (% Bias)	Within ±15%	

III. Diagrams

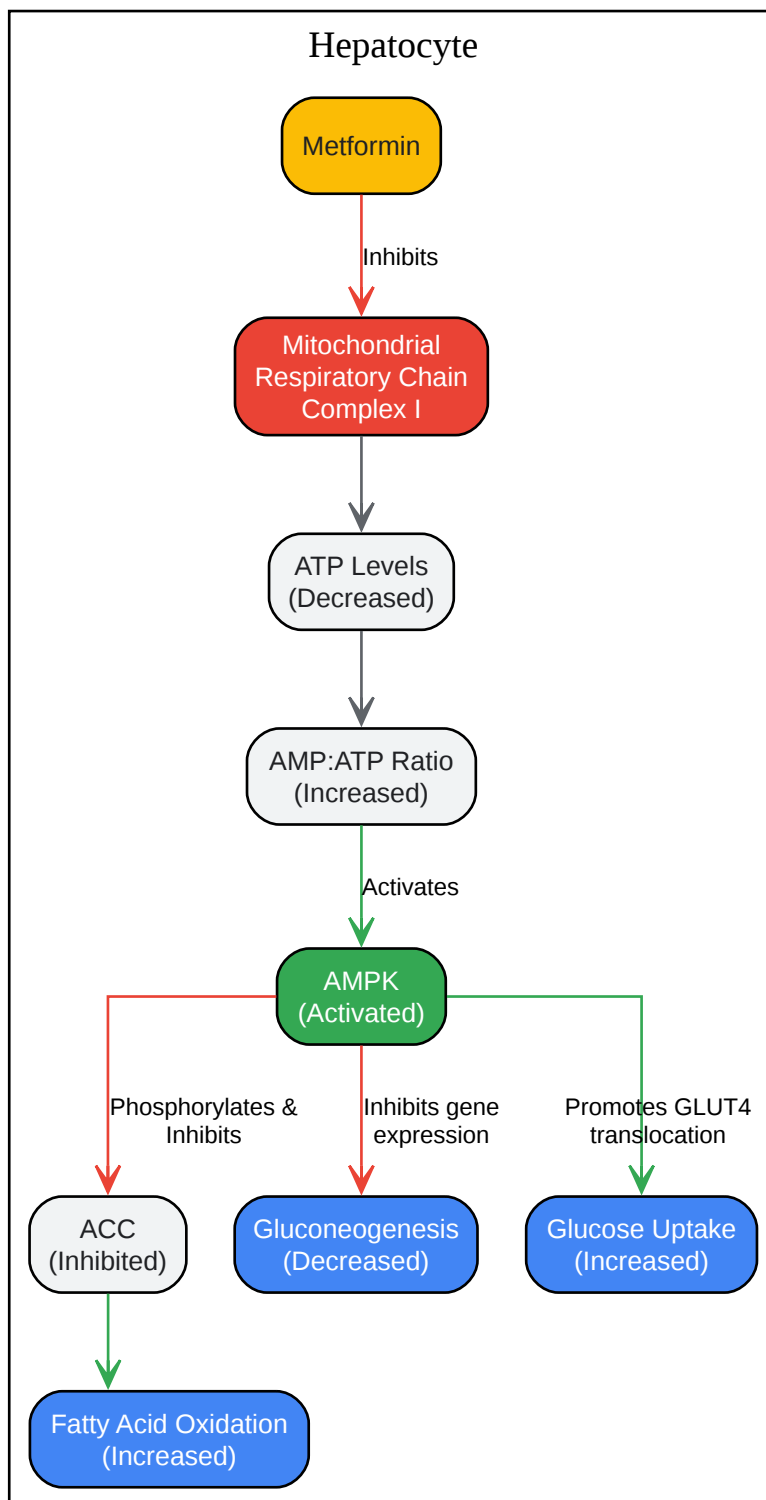
Experimental Workflow for LC-MS/MS Quantification



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Caption: Workflow for Metformin quantification in plasma by LC-MS/MS.

Metformin's Mechanism of Action: AMPK Signaling Pathway



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Caption: Metformin activates AMPK, leading to beneficial metabolic effects.

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